molecular formula C17H25N3O3S B4958934 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide

Cat. No. B4958934
M. Wt: 351.5 g/mol
InChI Key: DXIIBMMGZHRVDL-UHFFFAOYSA-N
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Description

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide, commonly known as IMC-3C5, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. IMC-3C5 has been shown to have promising results in inhibiting the growth of cancer cells and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of IMC-3C5 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, IMC-3C5 induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
IMC-3C5 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that IMC-3C5 induces apoptosis and inhibits cell proliferation in cancer cells. In vivo studies have also shown that IMC-3C5 inhibits tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

IMC-3C5 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. It also has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, IMC-3C5 has some limitations, including its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of IMC-3C5. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the potential use of IMC-3C5 in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to understand the mechanism of action of IMC-3C5 and its potential use in the treatment of other diseases.

Synthesis Methods

IMC-3C5 can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 4-Amino-3-methoxybenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-aminopentan-2-one to form the final product, IMC-3C5.

Scientific Research Applications

IMC-3C5 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IMC-3C5 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-5-6-7-15(21)20-17(24)18-12-8-9-13(14(10-12)23-4)19-16(22)11(2)3/h8-11H,5-7H2,1-4H3,(H,19,22)(H2,18,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIIBMMGZHRVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide

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